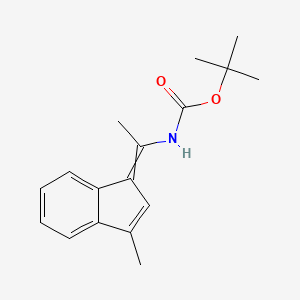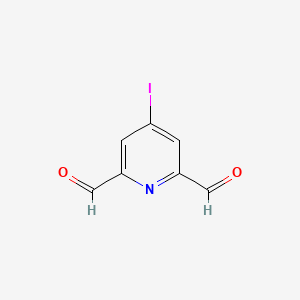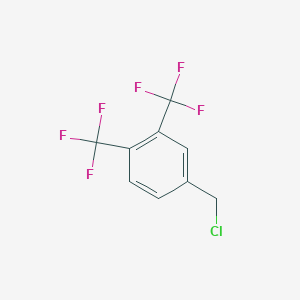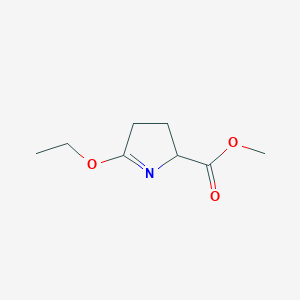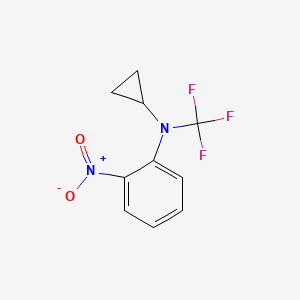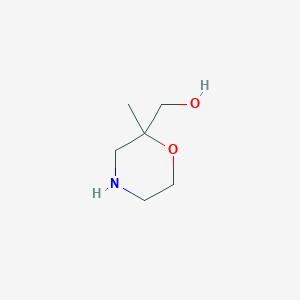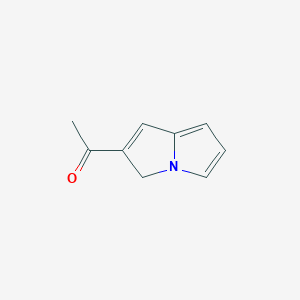
1-(3H-pyrrolizin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3H-pyrrolizin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolizines Pyrrolizines are heterocyclic compounds containing a fused pyrrole and pyrazine ring
Méthodes De Préparation
The synthesis of 1-(3H-pyrrolizin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-diphenyl-methylene-3H-pyrrolizine with dimethyl acetylenedicarboxylate can yield a dihydrocycl-[3,2,2]azine derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(3H-pyrrolizin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3H-pyrrolizin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3H-pyrrolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(3H-pyrrolizin-2-yl)ethanone can be compared with other similar compounds within the pyrrolizine class. Some similar compounds include:
- 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one
- 1-(2,3-dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1-(3H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-5-9-3-2-4-10(9)6-8/h2-5H,6H2,1H3 |
Clé InChI |
REIMZIWFDZWRPF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=CC=CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
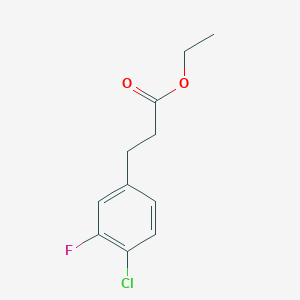
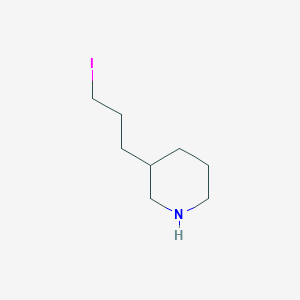
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
